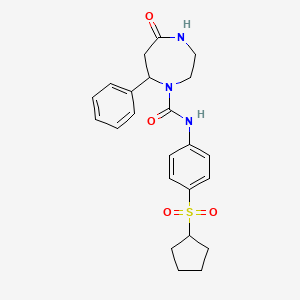![molecular formula C12H19FIN3 B7572609 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide, also known as L-163,491, is a selective and potent antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. This receptor plays a role in many physiological processes, including pain perception, mood regulation, and inflammation. L-163,491 has been extensively studied for its potential therapeutic applications in these areas.
作用機序
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide acts as a selective antagonist of the NK1 receptor. The NK1 receptor is activated by the neuropeptide substance P, which is involved in many physiological processes, including pain perception, mood regulation, and inflammation. By blocking the NK1 receptor, 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide inhibits the effects of substance P and reduces its activity in the body.
Biochemical and Physiological Effects:
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce pain, inflammation, and anxiety, and to have antidepressant effects. It has also been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide is its high selectivity for the NK1 receptor, which allows for more precise targeting of this receptor in experiments. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other compounds used in research.
将来の方向性
There are many potential future directions for research on 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide. One area of interest is in the development of new pain medications that target the NK1 receptor. Another area of interest is in the potential use of 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the effects of 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide on the immune system and its potential use in the treatment of inflammatory diseases.
合成法
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-fluoroacetophenone with isobutyraldehyde to form 2-(2-fluorophenyl)-2-methylpropanal. This intermediate is then reacted with guanidine to form 1-[2-(2-fluorophenyl)-2-methylpropyl]guanidine. Finally, the hydroiodide salt of this compound is prepared by reacting it with hydroiodic acid.
科学的研究の応用
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various areas. One of the main areas of research has been in the field of pain management. The NK1 receptor has been shown to play a role in the transmission of pain signals, and 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has also been studied for its potential use in the treatment of mood disorders such as depression and anxiety. The NK1 receptor has been implicated in the regulation of mood, and 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3.HI/c1-12(2,8-16-11(14)15-3)9-6-4-5-7-10(9)13;/h4-7H,8H2,1-3H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRWLOGLDQZNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=NC)N)C1=CC=CC=C1F.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)
![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]prop-2-enamide](/img/structure/B7572553.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)
![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)

![1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)
![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)

![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)
![10-[[N-(2-hydroxypropyl)anilino]methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7572638.png)
